molecular formula C12H20O4 B1619087 diethyl 2-(3-methylbutylidene)propanedioate CAS No. 51615-30-6

diethyl 2-(3-methylbutylidene)propanedioate

Cat. No.: B1619087
CAS No.: 51615-30-6
M. Wt: 228.28 g/mol
InChI Key: WSMCGEUISONHKL-UHFFFAOYSA-N
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Description

diethyl 2-(3-methylbutylidene)propanedioate is an organic compound with the molecular formula C12H20O4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl groups and a 3-methylbutylidene group. This compound is known for its versatility in organic synthesis and is used as a building block for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl 2-(3-methylbutylidene)propanedioate can be synthesized through the reaction of diethyl malonate with 3-methylbutylidene bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, where the reactants are heated together in a solvent like ethanol.

Industrial Production Methods

Industrial production of diethyl(3-methylbutylidene)malonate involves the esterification of malonic acid with ethanol in the presence of an acid catalyst. The reaction mixture is then distilled to remove water and other by-products, yielding the desired compound.

Chemical Reactions Analysis

Types of Reactions

diethyl 2-(3-methylbutylidene)propanedioate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide or potassium tert-butoxide in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Substitution: Formation of substituted malonates.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

diethyl 2-(3-methylbutylidene)propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl(3-methylbutylidene)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form enolate ions, which can then participate in nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler derivative of malonic acid with two ethyl groups.

    Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.

    Methyl(3-methylbutylidene)malonate: Similar to diethyl(3-methylbutylidene)malonate but with one methyl and one ethyl group.

Uniqueness

diethyl 2-(3-methylbutylidene)propanedioate is unique due to the presence of the 3-methylbutylidene group, which provides additional steric and electronic effects compared to simpler malonate derivatives. This makes it a valuable intermediate in the synthesis of more complex organic molecules.

Properties

IUPAC Name

diethyl 2-(3-methylbutylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMCGEUISONHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CCC(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283137
Record name diethyl(3-methylbutylidene)malonate
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Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51615-30-6
Record name Propanedioic acid, 2-(3-methylbutylidene)-, 1,3-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51615-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 30048
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Record name NSC30048
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Record name diethyl(3-methylbutylidene)malonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanedioic acid, 2-(3-methylbutylidene)-, 1,3-diethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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